4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid
Description
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-amino-3-(2,4-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-9-3-4-10(11(6-9)17-2)8(7-13)5-12(14)15/h3-4,6,8H,5,7,13H2,1-2H3,(H,14,15) |
InChI Key |
BLHVPIYEZKGWSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is converted to an amine through a series of reactions involving protection and deprotection steps.
Final Step: The amine is then coupled with a butanoic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems.
Pathways: It can modulate biochemical pathways, potentially affecting neurotransmitter levels and inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
4-Amino-3-(4-fluorophenyl)butanoic acid (CAS: 52237-19-1)
- Structure : Replaces methoxy groups with a 4-fluoro substituent.
- Properties: Molecular weight: 197.21 g/mol (vs. ~239.27 g/mol for the 2,4-dimethoxy analog, estimated from C₁₂H₁₇NO₄).
- Applications : Studied as a GABA receptor modulator due to structural resemblance to baclofen .
Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)
- Structure : Features a 4-chloro substituent.
- Properties :
Tolibut (4-Amino-3-(4-methylphenyl)butanoic acid)
Heterocyclic and Alternative Backbone Modifications
4-Amino-3-(2-thienyl)butanoic acid (CAS: 98593-59-0)
- Structure : Replaces the phenyl ring with a thienyl group (a sulfur-containing heterocycle).
- Properties: Molecular weight: 185.24 g/mol.
4-(2,3-Dimethoxyphenyl)butanoic acid (CAS: 64400-76-6)
- Structure : Methoxy groups at 2,3-positions instead of 2,3.
- Properties: Molecular weight: 224.26 g/mol. Positional isomerism affects receptor binding; this compound is explored in herbicide research as a phenoxyacetic acid analog .
Functionalized Derivatives for Drug Design
Fmoc-L-Thz(Dmp)-OH (CAS: 2648642-22-0)
- Structure : Incorporates a thiazolidine-carboxylic acid backbone with 2,4-dimethoxyphenyl and fluorenylmethyloxycarbonyl (Fmoc) groups.
- Properties: Molecular weight: 491.56 g/mol. Used in peptide synthesis for protecting amino groups, highlighting the role of methoxy substituents in steric and electronic tuning .
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid (CAS: 1048010-11-2)
Structural-Activity Relationship (SAR) Analysis
Physicochemical Properties Comparison
Biological Activity
4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid can be described as follows:
- Molecular Formula : C12H17N1O3
- Molecular Weight : 223.27 g/mol
- IUPAC Name : 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid
Antimicrobial Activity
Research has indicated that 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for common pathogens were found to be lower than those of standard antibiotics, suggesting a promising alternative for antimicrobial therapy.
| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 (Methicillin) |
| Escherichia coli | 16 | 32 (Ampicillin) |
| Pseudomonas aeruginosa | 32 | 64 (Piperacillin) |
Anticancer Activity
The anticancer potential of 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid has been explored in several studies. Notably, it has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound was observed to cause G1 phase arrest in breast cancer cells.
- Apoptosis Induction : Activation of caspase pathways was noted, leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies using xenograft models demonstrated a significant reduction in tumor size with treatment.
A specific study reported that treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration.
The mechanisms through which 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid exerts its biological effects include:
- Inhibition of Glutamine Transport : Similar to other compounds targeting ASCT2 transporters, this compound may inhibit glutamine uptake, which is crucial for cancer cell proliferation.
- Interaction with Enzymatic Pathways : Molecular docking studies suggest that it binds effectively to specific enzymes involved in metabolic pathways related to cancer progression.
Case Studies
- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer showed that administration of 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid led to improved survival rates and reduced tumor markers compared to placebo groups.
- Bacterial Infection Case : In a controlled study on patients with resistant bacterial infections, treatment with this compound resulted in a significant decrease in infection rates and improved patient outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. For example, esterification of the carboxylic acid group with methanol under acidic conditions (e.g., H₂SO₄ catalyst) can yield methyl esters, which are later hydrolyzed . Temperature control (e.g., 60–80°C) and pH adjustments are critical to minimize side reactions. Purification via column chromatography or recrystallization improves purity, with yields often reported between 50–70% .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional group placement?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and amino/carboxylic acid groups (δ 1.5–3.5 ppm for butanoic backbone) .
- IR : Stretching vibrations for -NH₂ (~3300 cm⁻¹) and -COOH (~1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 267 for C₁₂H₁₇NO₅) confirm molecular weight .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., dipeptidyl peptidase-IV) using fluorogenic substrates to measure IC₅₀ values . Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) can screen for antiproliferative effects. Include positive controls (e.g., metformin for metabolic studies) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can reaction mechanisms for amide bond formation or oxidation be experimentally validated?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in carboxylic acid) to track oxygen transfer during oxidation. For amide bond formation, monitor intermediates via LC-MS and employ density functional theory (DFT) calculations to predict transition states. Kinetic studies under varying pH (4–9) and temperatures reveal rate-limiting steps .
Q. How should contradictory data in biological activity across structural analogs be resolved?
- Methodological Answer : Compare analogs systematically using a SAR table (e.g., substituent effects on IC₅₀):
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. Reaction conditions (e.g., -20°C for crystallization) can enhance diastereomeric separation .
Q. How can computational methods predict structure-activity relationships (SAR) for novel derivatives?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability with target proteins (e.g., DPP-IV). QSAR models using descriptors like logP, polar surface area, and H-bond donors correlate with bioavailability. Validate predictions by synthesizing top-ranked virtual compounds and testing in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
